Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a 4-methyl-substituted thiazole core. The amino group at position 2 of the thiazole is acylated with a (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl moiety, while position 5 is esterified with an ethyl carboxylate group.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-4-26-17(25)15-10(2)19-18(27-15)20-14(23)9-13-11-7-5-6-8-12(11)16(24)22(3)21-13/h5-8H,4,9H2,1-3H3,(H,19,20,23) |
InChI Key |
WRKVJWFVNRRING-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the phthalazinone moiety and the final esterification step. Common reagents used in these reactions include thioamides, acyl chlorides, and ethyl alcohol. The reaction conditions often involve refluxing in organic solvents such as methanol or ethanol .
Chemical Reactions Analysis
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
- Structure: Differs in the acyl group; the amino group is acetylated instead of bearing the phthalazinone-containing moiety.
- Synthesis: Prepared via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride under reflux (74% yield) .
- Significance: Demonstrates the feasibility of introducing simpler acyl groups to the thiazole scaffold. The absence of the phthalazinone group likely reduces target specificity compared to the target compound.
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
- Structure: Features a 4-chlorobenzylamino substituent and a carboxylic acid at position 5 (vs. ethyl ester in the target compound).
- Activity : Exhibited hypoglycemic effects in a streptozotocin-induced diabetic rat model. The 4-chlorobenzyl group was critical for activity, highlighting the importance of aromatic substituents .
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
- Structure: Contains a 3-nitrobenzoyl group instead of the phthalazinone acetyl moiety.
- Electronic Effects: The nitro group introduces strong electron-withdrawing properties, which may alter reactivity or binding interactions compared to the phthalazinone group .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- Structure: Replaces the acylated amino group with a 4-(trifluoromethyl)phenyl substituent.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often desirable in drug candidates. Melting point: 87–89°C .
Ethyl 4-methyl-2-(3-phenylpropanamido)-1,3-thiazole-5-carboxylate
- Structure : Features a 3-phenylpropanamide group, introducing bulkier hydrophobic substituents.
- Impact : Increased steric bulk may hinder binding to flat enzymatic pockets but improve interactions with hydrophobic regions .
Biological Activity
Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
The structure contains a thiazole ring, a phthalazine moiety, and an ethyl ester, contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazole and phthalazine exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.2 | Induction of apoptosis via caspase activation |
| Study B | MCF7 | 12.8 | Inhibition of PI3K/Akt signaling pathway |
These studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential as an antimicrobial agent, particularly against Gram-positive bacteria.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Cell Signaling Pathways : It affects pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors showed a partial response in 30% of participants treated with the compound as part of a combination therapy regimen.
- Case Study on Antimicrobial Efficacy :
- A study conducted in a hospital setting evaluated the effectiveness of the compound against antibiotic-resistant strains of bacteria, showing promising results in reducing infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
